1,2-Bis(trimethoxysilyl)ethane

Description

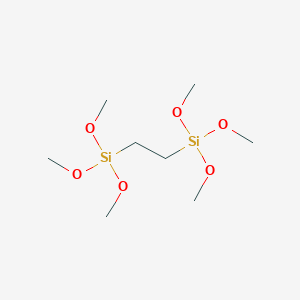

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trimethoxy(2-trimethoxysilylethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H22O6Si2/c1-9-15(10-2,11-3)7-8-16(12-4,13-5)14-6/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGDCINCKDQXDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CC[Si](OC)(OC)OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

168259-18-5 | |

| Record name | 2,7-Dioxa-3,6-disilaoctane, 3,3,6,6-tetramethoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168259-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6066369 | |

| Record name | 2,7-Dioxa-3,6-disilaoctane, 3,3,6,6-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Aldrich MSDS] | |

| Record name | Hexamethoxydisilylethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.08 [mmHg] | |

| Record name | Hexamethoxydisilylethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18406-41-2 | |

| Record name | 1,2-Bis(trimethoxysilyl)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18406-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethoxydisilylethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018406412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dioxa-3,6-disilaoctane, 3,3,6,6-tetramethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Dioxa-3,6-disilaoctane, 3,3,6,6-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,6,6-tetramethoxy-2,7-dioxa-3,6-disilaoctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Bis(trimethoxysilyl)ethane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJZ836PHD3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Bis(trimethoxysilyl)ethane (BTMSE): Structure, Properties, and Applications in Advanced Material Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Bis(trimethoxysilyl)ethane (BTMSE), a key organosilane precursor in the development of advanced materials. This document details its chemical structure, physicochemical properties, and critically, its application in the synthesis of ethylene-bridged polysilsesquioxane materials, with a focus on their potential use in drug delivery systems.

Chemical Structure and Properties

This compound, also known as ethylenebis(trimethoxysilane), is an organosilane compound featuring a central ethylene (B1197577) bridge connecting two silicon atoms, each of which is bonded to three methoxy (B1213986) groups.[1][2] This bifunctional nature allows it to act as a robust crosslinking agent and a precursor for bridged silsesquioxane materials.

Molecular Structure

The molecular structure of BTMSE is characterized by the Si-CH₂-CH₂-Si backbone, which imparts a degree of flexibility to the resulting polymeric structures. The six hydrolyzable methoxy groups are the reactive sites for the formation of a stable siloxane network.

Physicochemical Properties

BTMSE is a colorless liquid at room temperature.[3] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₂₂O₆Si₂ | [3] |

| Molecular Weight | 270.43 g/mol | [2][4] |

| CAS Number | 18406-41-2 | [2][4] |

| Appearance | Colorless liquid | [3] |

| Density | 1.073 g/mL at 25 °C | [4] |

| Boiling Point | 103-104 °C at 5 mmHg | [4][5] |

| Refractive Index | n20/D 1.409 | [4] |

| Flash Point | 109 °C (closed cup) | [4] |

| Solubility | Soluble in organic solvents, insoluble in water | [3] |

Spectroscopic Data

Detailed experimental spectroscopic data for BTMSE is not widely available in peer-reviewed literature. However, based on its structure, the following characteristic peaks can be anticipated.

¹H NMR:

-

A singlet for the methoxy protons (-OCH₃).

-

A multiplet for the ethylene bridge protons (-CH₂-CH₂-).

¹³C NMR:

-

A signal for the methoxy carbons (-OCH₃).

-

A signal for the ethylene bridge carbons (-CH₂-CH₂-).

FTIR:

-

Stretching vibrations for C-H bonds in the methyl and ethylene groups.

-

Stretching vibrations for Si-O-C bonds.

-

Stretching vibrations for Si-C bonds.

-

Rocking and bending vibrations for the methylene (B1212753) groups.

Synthesis of this compound

While detailed experimental protocols for the synthesis of BTMSE are not extensively published, a common industrial synthesis route involves the hydrosilylation of vinyltrimethoxysilane (B1682223) with trimethoxysilane, or the reaction of 1,2-dichloroethane (B1671644) with a silicon precursor in the presence of a catalyst. For research purposes, BTMSE is readily available from various chemical suppliers.

Core Reactivity: Hydrolysis and Polycondensation

The utility of BTMSE as a precursor for materials science lies in the reactivity of its trimethoxysilyl groups. These groups undergo hydrolysis and subsequent polycondensation reactions, typically through a sol-gel process, to form a three-dimensional cross-linked network of ethylene-bridged polysilsesquioxane.

The process can be summarized in two key steps:

-

Hydrolysis: The methoxy groups (-OCH₃) react with water to form silanol (B1196071) groups (-Si-OH) and methanol (B129727) as a byproduct. This reaction is often catalyzed by an acid or a base.

-

Condensation: The newly formed silanol groups react with each other (or with remaining methoxy groups) to form stable siloxane bonds (Si-O-Si), releasing water or methanol.

This process leads to the formation of a "sol" (a colloidal suspension of solid particles in a liquid) which then evolves into a "gel" (a solid, three-dimensional network enclosing the liquid phase).

Application in Drug Delivery: Synthesis of Mesoporous Silica (B1680970) Nanoparticles

The ethylene-bridged polysilsesquioxane materials derived from BTMSE can be synthesized as mesoporous silica nanoparticles (MSNs). These MSNs possess a high surface area, large pore volume, and tunable pore size, making them excellent candidates for use as drug delivery vehicles.[4] The organic ethylene bridge within the silica framework can enhance the biocompatibility and modify the drug release kinetics compared to purely inorganic silica nanoparticles.

Experimental Protocol: Synthesis of BTMSE-derived Mesoporous Silica Nanoparticles

This protocol is a generalized procedure based on common sol-gel methods for producing MSNs from organosilane precursors.

Materials:

-

This compound (BTMSE)

-

Cetyltrimethylammonium bromide (CTAB) - (Surfactant template)

-

Deionized water

-

Ammonium (B1175870) hydroxide (B78521) (28-30%) - (Catalyst)

Procedure:

-

Template Solution Preparation: Dissolve a specific amount of CTAB in a mixture of deionized water and ethanol with vigorous stirring. Heat the solution to a specified temperature (e.g., 60-80 °C) to ensure complete dissolution of the surfactant.

-

Addition of Catalyst: To the template solution, add a precise volume of ammonium hydroxide to catalyze the hydrolysis and condensation reactions.

-

Addition of BTMSE: Slowly add the BTMSE precursor to the reaction mixture under continuous stirring. The solution will gradually become cloudy, indicating the formation of nanoparticles.

-

Aging: Allow the reaction to proceed for a set period (e.g., 2-4 hours) at a constant temperature to ensure the complete formation of the nanoparticles.

-

Nanoparticle Collection: Collect the synthesized nanoparticles by centrifugation or filtration.

-

Washing: Wash the collected nanoparticles multiple times with ethanol and deionized water to remove any unreacted reagents and the catalyst.

-

Template Removal: Remove the CTAB template to create the mesoporous structure. This can be achieved by either:

-

Calcination: Heating the nanoparticles at a high temperature (e.g., 550 °C) in air.

-

Solvent Extraction: Refluxing the nanoparticles in an acidic ethanol solution.

-

-

Final Product: The resulting white powder is the BTMSE-derived mesoporous silica nanoparticles.

Experimental Protocol: Drug Loading into BTMSE-derived Mesoporous Silica Nanoparticles

This protocol outlines a general procedure for loading a therapeutic agent into the synthesized mesoporous nanoparticles.

Materials:

-

Synthesized BTMSE-derived mesoporous silica nanoparticles (MSNs)

-

Therapeutic drug of interest

-

A suitable solvent in which the drug is soluble

Procedure:

-

Drug Solution Preparation: Dissolve the drug in the chosen solvent to create a solution of known concentration.

-

Incubation: Disperse a known amount of the MSNs in the drug solution.

-

Loading: Stir the mixture for an extended period (e.g., 24 hours) at room temperature to allow the drug molecules to diffuse into the pores of the nanoparticles.

-

Separation: Separate the drug-loaded nanoparticles from the solution by centrifugation.

-

Washing: Gently wash the nanoparticles with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.

-

Drying: Dry the drug-loaded nanoparticles under vacuum.

-

Quantification of Loaded Drug: Determine the amount of drug loaded into the nanoparticles by measuring the concentration of the drug remaining in the supernatant and wash solutions using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Conclusion

This compound is a versatile precursor for the synthesis of ethylene-bridged polysilsesquioxane materials. Its bifunctional nature allows for the formation of robust, cross-linked networks with tunable properties. The application of BTMSE in the fabrication of mesoporous silica nanoparticles holds significant promise for the field of drug delivery, offering a platform for the controlled release of therapeutic agents. The experimental protocols provided in this guide offer a foundation for researchers to explore the potential of BTMSE-derived materials in their specific applications. Further research into the precise control of particle size, pore architecture, and surface functionalization will continue to expand the utility of this important organosilane compound.

References

- 1. This compound | 18406-41-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound 96 18406-41-2 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis of mesoporous silica nanoparticles and drug loading of poorly water soluble drug cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

Bis(triethoxysilyl)ethane (BTSE): A Technical Guide to Synthesis, Reaction Mechanism, and Application

Introduction: Bis(triethoxysilyl)ethane (BTSE), with the CAS number 16068-37-4, is an organosilicon compound recognized for its role as a versatile building block in materials science.[1] Its molecular structure consists of two triethoxysilyl groups [-Si(OC₂H₅)₃] connected by a flexible ethylene (B1197577) bridge [-CH₂-CH₂-].[1] This unique difunctional nature makes BTSE a key precursor in the synthesis of organic-inorganic hybrid materials, particularly through the sol-gel process.[2]

BTSE is widely used to create mesoporous organosilicas, materials characterized by a high surface area and ordered pore structures.[3][4] The ethylene bridge integrated into the silica (B1680970) network imparts greater flexibility and hydrophobicity compared to purely inorganic silica. These properties are advantageous in applications such as protective coatings, specialty adsorbents, low-dielectric-constant materials, and as stationary phases in chromatography.[2] For professionals in drug development, BTSE-derived materials offer potential as robust carriers for controlled release applications, leveraging their tunable porosity and stable framework. This guide provides an in-depth overview of the synthesis, core reaction mechanisms, and experimental applications of BTSE.

Physicochemical and Safety Data

A clear understanding of the physical properties and safety information for BTSE is critical for its proper handling and application in a research environment.

| Property | Value | Reference |

| CAS Number | 16068-37-4 | [5] |

| Molecular Formula | C₁₄H₃₄O₆Si₂ | [4] |

| Molecular Weight | 354.59 g/mol | [5] |

| Appearance | Colorless transparent liquid | [4] |

| Density | 0.958 g/mL at 25 °C | [5] |

| Boiling Point | 119 °C | [5] |

| Refractive Index (n20/D) | 1.411 | [5] |

| Solubility | Soluble in alcohol, aliphatic, and aromatic hydrocarbons. Reacts with water. | [6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |

Hazard Summary: BTSE is classified as toxic if swallowed and harmful in contact with skin.[5] It is irritating to the eyes, respiratory system, and skin.[6] Appropriate personal protective equipment (PPE), including gloves and eye shields, should be worn during handling.[5]

Synthesis of Bis(triethoxysilyl)ethane

While detailed industrial synthesis protocols are proprietary, the formation of BTSE can be achieved through established organosilane chemistry routes. One of the most common and atom-economical methods is the transition-metal-catalyzed hydrosilylation of an unsaturated precursor. This process involves the addition of a silicon-hydride bond across a double or triple bond.

A representative synthesis pathway is the platinum-catalyzed hydrosilylation of 1,2-bis(triethoxysilyl)ethylene (B7984447) with a suitable hydrogen source or the double hydrosilylation of an acetylene (B1199291) precursor with triethoxysilane. The diagram below illustrates a generalized hydrosilylation approach for BTSE synthesis.

Core Reaction Mechanism: The Sol-Gel Process

The primary utility of BTSE stems from its ability to undergo hydrolysis and condensation reactions, the cornerstone of the sol-gel process, to form a cross-linked organic-inorganic polymer network.[1][7] This transformation occurs in two fundamental stages.[8]

-

Hydrolysis: In the presence of water and typically an acid or base catalyst, the ethoxy groups (-OC₂H₅) on the silicon atoms are replaced by hydroxyl groups (-OH), forming reactive silanol (B1196071) intermediates and releasing ethanol (B145695) as a byproduct.[9][10] The rate of this reaction is highly dependent on factors like pH, temperature, and the water-to-alkoxide ratio.[9]

-

Condensation: The newly formed silanol groups are unstable and readily react with other silanol groups (water condensation) or with remaining ethoxy groups (alcohol condensation).[8] This process forms stable siloxane bridges (Si-O-Si) and releases water or ethanol, respectively. As condensation proceeds, a three-dimensional network of interconnected silica oligomers grows, eventually leading to the formation of a gel.[10]

The ethylene bridge in BTSE is stable under these conditions and becomes an integral part of the final polysiloxane network structure.

Data Presentation: Properties of BTSE-Derived Materials

The sol-gel synthesis using BTSE as a precursor, often in combination with a surfactant template, yields mesoporous organosilica materials with well-defined structural properties. The table below summarizes typical characterization data for such a material.

| Parameter | Typical Value Range | Description |

| Surface Area (BET) | 600 - 1200 m²/g | A measure of the total surface area available for molecular adsorption. |

| Pore Volume | 0.3 - 1.0 cm³/g | The total volume of the pores within the material. |

| Average Pore Size | 2 - 10 nm | The average diameter of the pores, crucial for molecular sieving applications. |

(Note: These values are representative and can be tuned by adjusting synthesis parameters such as template choice, catalyst concentration, and thermal processing conditions.)

Experimental Protocol: Synthesis of Mesoporous Organosilica

This protocol details a typical laboratory procedure for synthesizing an ethyl-bridged mesoporous organosilica using BTSE as the precursor and a triblock copolymer (Pluronic P123) as a structure-directing agent.[2]

Materials and Reagents:

-

Bis(triethoxysilyl)ethane (BTSE, 96%)[5]

-

Pluronic P123 (triblock copolymer surfactant)

-

Hydrochloric acid (HCl, concentrated, 37%)

-

Ethanol (200 proof)

-

Deionized water

-

Nitrogen gas for inert atmosphere (optional)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and heat plate

-

Condenser

-

Addition funnel

-

Temperature controller

-

Buchner funnel and filter paper

-

Tube furnace for calcination

Procedure Workflow:

Detailed Steps:

-

Sol Preparation: In the three-neck flask, dissolve 4.0 g of Pluronic P123 in a solution containing 120 g of deionized water and 20 g of concentrated HCl. Stir vigorously until the P123 has completely dissolved. Add 40 g of ethanol to the solution.

-

Precursor Addition: Heat the solution to 40°C. Add 8.6 g of BTSE dropwise to the stirring solution over a period of 30 minutes using the addition funnel.

-

Hydrolysis and Condensation: After the addition is complete, seal the flask and allow the mixture to stir at 40°C for 24 hours. A white precipitate will begin to form as the polysiloxane network grows.

-

Aging: Transfer the sealed flask to an oven and age the mixture under static conditions at 100°C for 48 hours. This step strengthens the silica network.

-

Filtration and Washing: Cool the mixture to room temperature. Collect the solid white product by vacuum filtration using a Buchner funnel. Wash the product thoroughly with deionized water, followed by ethanol, to remove any remaining reactants and catalyst.

-

Drying: Dry the collected powder in a laboratory oven at 60°C overnight.

-

Template Removal (Calcination): To create the final mesoporous structure, the P123 surfactant template must be removed. Place the dried powder in a crucible and transfer it to a tube furnace. Heat the sample under a slow air or nitrogen flow to 550°C (using a ramp rate of 1-2°C/min) and hold for 6 hours. Cool the furnace slowly back to room temperature. The resulting white powder is the final mesoporous ethyl-bridged organosilica.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,2-Bis(triethoxysilyl)ethane | 16068-37-4 [chemicalbook.com]

- 4. 1,2-Bis(triethoxysilyl)ethane CAS#: 16068-37-4 [m.chemicalbook.com]

- 5. 1,2-二(三乙氧基甲硅烷基)乙烷 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. Sol–gel process - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Hydrolysis and Condensation of 1,2-Bis(trimethoxysilyl)ethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the hydrolysis and condensation of 1,2-Bis(trimethoxysilyl)ethane (BTMSE). BTMSE is a bridged organosilane precursor increasingly utilized in the synthesis of advanced materials, including mesoporous organosilicas for drug delivery, chromatography, and catalysis. Understanding and controlling its sol-gel chemistry is paramount to tailoring the final material properties for specific applications.

Introduction to the Sol-Gel Chemistry of BTMSE

The sol-gel process involving this compound is a versatile method for creating organic-inorganic hybrid materials. The process is primarily driven by two key reactions: hydrolysis and condensation. Initially, the methoxy (B1213986) groups (-OCH₃) on the silicon atoms are replaced by hydroxyl groups (-OH) in the presence of water. Subsequently, these hydroxyl groups react with each other or with remaining methoxy groups to form a network of siloxane bonds (Si-O-Si), leading to the formation of a sol and eventually a gel.

The overall reaction can be summarized as follows:

Hydrolysis: (CH₃O)₃Si-CH₂-CH₂-Si(OCH₃)₃ + 6H₂O → (HO)₃Si-CH₂-CH₂-Si(OH)₃ + 6CH₃OH

Condensation: n(HO)₃Si-CH₂-CH₂-Si(OH)₃ → [-O-Si(OH)-CH₂-CH₂-Si(OH)-O-]n + 2nH₂O

The kinetics and pathway of these reactions are highly sensitive to several factors, including pH, water-to-silane ratio, solvent, temperature, and the presence of catalysts. These parameters ultimately dictate the structure and properties of the resulting organosilica material.

Reaction Mechanisms and Influencing Factors

The hydrolysis and condensation of BTMSE can be catalyzed by either acids or bases, each leading to distinct reaction kinetics and resulting network structures.

Acid-Catalyzed Mechanism:

Under acidic conditions, the hydrolysis reaction is typically faster than the condensation reaction. The reaction is initiated by the protonation of an alkoxy group, making it a better leaving group. This generally leads to the formation of long, chain-like or weakly branched polymers before gelation.

Base-Catalyzed Mechanism:

In the presence of a base, the condensation reaction is generally faster than hydrolysis. The reaction proceeds through the nucleophilic attack of a deprotonated silanol (B1196071) group on a silicon atom. This typically results in the formation of more highly cross-linked, particle-like structures.

Several key factors influence the hydrolysis and condensation of BTMSE:

-

pH: The pH of the reaction medium is a critical parameter. The rate of hydrolysis is generally fastest at low and high pH values, with a minimum around pH 7. The rate of condensation is typically slowest around the isoelectric point of silica (B1680970) (around pH 2) and increases with increasing pH.[1]

-

Water-to-Silane Ratio (r): The stoichiometric amount of water required for complete hydrolysis of BTMSE is 6 moles per mole of BTMSE. A lower water ratio can lead to incomplete hydrolysis and the presence of unreacted methoxy groups in the final material. Higher water ratios can accelerate hydrolysis but may also lead to different condensation pathways.

-

Solvent: A co-solvent, typically an alcohol like ethanol (B145695) or methanol, is often used to homogenize the BTMSE and water mixture. The type and concentration of the solvent can influence the reaction rates and the solubility of intermediate species.

-

Temperature: Increasing the reaction temperature generally increases the rates of both hydrolysis and condensation.

Quantitative Data on Hydrolysis and Condensation

While specific kinetic data for this compound is limited in the readily available literature, data from its close analog, 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE), and other alkoxysilanes provide valuable insights. It is important to note that methoxysilanes generally hydrolyze faster than their ethoxysilane (B94302) counterparts.

Table 1: Effect of pH on Gelation Time for Bis-alkoxysilanes

| Precursor | Catalyst (pH) | Temperature (°C) | Gelation Time |

| 1,6-Bis(trimethoxysilyl)hexane | HCl (pH ~2-3) | Not specified | Long |

| 1,6-Bis(trimethoxysilyl)hexane | NH₄OH (pH ~10-11) | Not specified | Short |

| TEOS | Acidic | Not specified | Decreases as pH moves away from isoelectric point |

| TEOS | Basic | Not specified | Decreases with increasing pH |

Note: This table is compiled from qualitative data for analogous systems and illustrates general trends.[1]

Table 2: Physicochemical Properties of BTMSE-Derived Organosilica Materials

| Synthesis Condition | Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |

| Acid-catalyzed, with surfactant template | ~700-1000 | ~0.5-1.0 | ~2-6 |

| Base-catalyzed, without template | Lower | Lower | Varies |

Note: These values are representative of typical BTMSE-derived mesoporous materials and can vary significantly based on the specific synthesis protocol, including the choice of template, aging, and drying conditions.

Experimental Protocols

The following are representative experimental protocols for the acid- and base-catalyzed hydrolysis and condensation of BTMSE. These protocols are intended as a starting point and may require optimization for specific applications.

4.1. Acid-Catalyzed Sol-Gel Synthesis of BTMSE-derived Organosilica

This protocol is adapted from general procedures for creating mesoporous organosilica materials.

Materials:

-

This compound (BTMSE)

-

Ethanol (EtOH)

-

Deionized water

-

Hydrochloric acid (HCl, as catalyst)

-

Surfactant template (e.g., Pluronic P123)

Procedure:

-

In a flask, dissolve the surfactant template in a mixture of deionized water and HCl with vigorous stirring.

-

Slowly add ethanol to the solution and continue stirring until the template is fully dissolved.

-

In a separate container, prepare a solution of BTMSE in ethanol.

-

Add the BTMSE solution dropwise to the acidic surfactant solution under vigorous stirring.

-

Continue stirring the resulting sol at a controlled temperature (e.g., 40°C) for a specified period (e.g., 24 hours) to allow for hydrolysis and condensation.

-

Transfer the sol to a sealed container and age at an elevated temperature (e.g., 80-100°C) for an extended period (e.g., 48 hours) to promote further cross-linking.

-

After aging, the resulting gel is typically washed with a solvent (e.g., ethanol) to remove the template and unreacted species.

-

The gel is then dried under controlled conditions (e.g., in an oven or under vacuum) to obtain the final organosilica material.

4.2. Base-Catalyzed Sol-Gel Synthesis of BTMSE-derived Organosilica Particles

This protocol is a general representation for forming particulate organosilica.

Materials:

-

This compound (BTMSE)

-

Ethanol (EtOH)

-

Deionized water

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH, as catalyst)

Procedure:

-

In a reaction vessel, prepare a mixture of ethanol and deionized water.

-

Add the specified amount of ammonium hydroxide to the ethanol/water mixture and stir.

-

In a separate container, dissolve BTMSE in ethanol.

-

Rapidly add the BTMSE solution to the basic ethanol/water mixture under vigorous stirring.

-

The formation of a white precipitate (organosilica particles) should be observed.

-

Continue stirring for a set period (e.g., 2-6 hours) to allow the reaction to complete.

-

The particles are then collected by centrifugation or filtration.

-

Wash the collected particles multiple times with ethanol and deionized water to remove residual catalyst and unreacted precursors.

-

Dry the particles in an oven or under vacuum.

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for the hydrolysis and condensation of BTMSE.

Caption: Generalized reaction pathway for the hydrolysis and condensation of BTMSE.

Caption: A typical experimental workflow for the sol-gel synthesis of BTMSE-derived materials.

Conclusion

The hydrolysis and condensation of this compound provide a powerful platform for the synthesis of advanced organic-inorganic hybrid materials. A thorough understanding and precise control of the reaction parameters, particularly pH, are essential for tailoring the structural and functional properties of the resulting organosilicas. While specific kinetic data for BTMSE is an area for further research, the principles outlined in this guide, drawn from analogous systems, provide a solid foundation for researchers, scientists, and drug development professionals to design and fabricate novel materials for a wide range of applications. The provided experimental protocols and workflow diagrams serve as practical starting points for the synthesis and characterization of BTMSE-derived materials.

References

The Sol-Gel Chemistry of 1,2-Bis(trimethoxysilyl)ethane: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of bridged organosilica materials derived from 1,2-Bis(trimethoxysilyl)ethane (BTMSE), a key precursor in the development of advanced materials for drug delivery and beyond.

Introduction

This compound (BTMSE) is a bridged silane (B1218182) precursor that has garnered significant attention in materials science and nanotechnology. Its unique structure, featuring two silicon atoms linked by a stable ethylene (B1197577) bridge, allows for the formation of robust and highly cross-linked organic-inorganic hybrid materials through the sol-gel process. These materials, known as bridged polysilsesquioxanes, offer a versatile platform for a wide range of applications, including the development of sophisticated drug delivery systems, protective coatings, and separation membranes. This technical guide provides a comprehensive overview of the sol-gel chemistry of BTMSE, detailing the reaction mechanisms, influencing factors, material properties, and experimental protocols relevant to researchers, scientists, and professionals in drug development.

Core Concepts: The Sol-Gel Process

The sol-gel process is a wet-chemical technique used for the fabrication of materials, typically metal oxides, from a chemical precursor.[1] The process involves the transition of a system from a liquid "sol" (a colloidal solution of nanoparticles) into a solid "gel" phase (a three-dimensional network).[1][2] For BTMSE, the process is initiated by the hydrolysis and condensation of its trimethoxysilyl groups.

Hydrolysis and Condensation

The fundamental reactions in the sol-gel chemistry of BTMSE are hydrolysis and condensation.[3]

-

Hydrolysis: In the presence of water and a catalyst (acidic or basic), the methoxy (B1213986) groups (-OCH₃) of BTMSE are replaced by hydroxyl groups (-OH).[1]

Si(OCH₃)₄ + H₂O → HO-Si(OCH₃)₃ + CH₃OH[1]

-

Condensation: The newly formed silanol (B1196071) groups (Si-OH) are highly reactive and can condense with other silanol groups or with remaining methoxy groups to form siloxane bridges (Si-O-Si). This process releases water or methanol (B129727) as a byproduct and leads to the formation of a cross-linked network.[4][5]

2 [HO-Si(OR)₃] → (OR)₃Si-O-Si(OR)₃ + H₂O HO-Si(OR)₃ + (CH₃O)Si(OR)₃ → (OR)₃Si-O-Si(OR)₃ + CH₃OH

The ethylene bridge between the silicon atoms in BTMSE is hydrolytically stable, ensuring its incorporation into the final polysilsesquioxane network. This organic bridging group imparts unique properties to the resulting material, including increased flexibility and hydrophobicity compared to purely inorganic silica (B1680970) gels.[6]

Factors Influencing the Sol-Gel Process

The kinetics of hydrolysis and condensation, and consequently the structure and properties of the final BTMSE-derived material, are influenced by several factors:

-

pH (Catalyst): Acidic or basic catalysts are typically used to control the rates of hydrolysis and condensation.

-

Water-to-Silane Ratio (r): The molar ratio of water to BTMSE is a critical parameter. A sufficient amount of water is necessary for complete hydrolysis. Variations in this ratio can affect gelation time and the final properties of the gel.[4][7]

-

Solvent: A co-solvent, typically an alcohol like ethanol (B145695) or methanol, is often used to homogenize the otherwise immiscible BTMSE and water.[4][8] The choice of solvent can influence reaction rates and the porosity of the resulting gel.[8]

-

Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation, leading to shorter gelation times.[4][8]

-

Precursor Concentration: The concentration of BTMSE in the sol can affect the density and porosity of the final gel. Higher concentrations can lead to denser networks.[4]

Properties of BTMSE-Derived Materials

The unique bridged structure of BTMSE imparts a range of desirable properties to the resulting sol-gel materials.

Mechanical Properties

BTMSE-derived materials are known for their enhanced mechanical properties compared to traditional silica gels. The ethylene bridge provides a degree of flexibility to the rigid siloxane network, resulting in materials that are less brittle and more resistant to cracking upon drying.[6][9]

Porosity and Surface Area

The porosity of BTMSE-derived gels can be tailored by controlling the sol-gel synthesis parameters. These materials can exhibit high surface areas and well-defined pore structures, which are crucial for applications such as drug loading and release, catalysis, and separation.[10][11]

Thermal and Chemical Stability

The cross-linked siloxane network provides high thermal stability, while the stable Si-C bonds of the ethylene bridge ensure resistance to chemical degradation.[6] This robustness is advantageous for applications in harsh environments.

Experimental Protocols

The following section provides a general methodology for the synthesis of BTMSE-derived organosilica gels, based on common practices reported in the literature. Specific parameters may be adjusted to achieve desired material properties.

General Synthesis of BTMSE-Derived Gel

Materials:

-

This compound (BTMSE)

-

Ethanol (or other suitable alcohol)

-

Deionized Water

-

Hydrochloric Acid (HCl) or Ammonia (NH₃) solution (catalyst)

Procedure:

-

In a suitable reaction vessel, BTMSE is mixed with ethanol. The mixture is stirred until a homogeneous solution is obtained.

-

In a separate container, the catalyst (e.g., 0.1 M HCl) is added to deionized water.

-

The water/catalyst solution is then added dropwise to the BTMSE/ethanol solution under vigorous stirring.

-

The resulting sol is stirred for a specified period (e.g., 30 minutes to several hours) to allow for hydrolysis and initial condensation to occur.[12]

-

The sol is then cast into a mold or container and sealed to prevent rapid evaporation of the solvent.

-

The sol is left to age at a constant temperature until gelation occurs. Gelation time can vary from hours to days depending on the specific reaction conditions.

-

After gelation, the wet gel is typically aged for a period to strengthen the network.

-

The gel is then dried to remove the solvent. Common drying methods include:

Quantitative Data Summary

The following tables summarize quantitative data reported in the literature for BTMSE-derived materials.

Table 1: Influence of POSS Addition on Gelation Time and Surface Properties of BTMSE Coatings [12]

| BTMSE:POSS Weight Ratio | Gelation Time (s) | Water Contact Angle (°) | Total Surface Energy (mJ/m²) |

| 1:0 | 1800 | 75 | 42.56 |

| 1:0.5 | 1200 | 92 | 32.14 |

| 1:1 | 900 | 104 | 25.68 |

| 1:1.5 | 600 | 102 | 27.89 |

Table 2: Gas Permeation Properties of a BTMSE-Derived Composite Silica Membrane

| Gas | Kinetic Diameter (nm) | Permselectivity (H₂/Gas) |

| H₂ | 0.289 | - |

| N₂ | 0.365 | 22.9 |

| CH₄ | 0.384 | 42 |

| SF₆ | 0.550 | >1000 |

Visualizing the Sol-Gel Process and Reaction Pathways

Diagrams generated using Graphviz (DOT language) illustrate the key processes and relationships in the sol-gel chemistry of BTMSE.

Caption: Workflow of the BTMSE sol-gel process.

Caption: BTMSE hydrolysis and condensation reactions.

Applications in Drug Development

The tunable properties of BTMSE-derived materials make them highly attractive for applications in drug development.

-

Controlled Release: The porous network of these materials can be loaded with therapeutic agents. The release kinetics can be controlled by tailoring the pore size, surface chemistry, and degradability of the organosilica matrix.[14]

-

Targeted Delivery: The surface of BTMSE-derived nanoparticles can be functionalized with targeting ligands to direct the drug carrier to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.

-

Biocompatibility: Organosilica materials generally exhibit good biocompatibility.[14] The ethylene bridge in BTMSE can further enhance this by creating a more "organic-like" interface with biological systems.

-

Carrier for Biologics: The mild synthesis conditions of the sol-gel process allow for the encapsulation of sensitive biological drugs, such as proteins and peptides, while preserving their activity.[15]

Conclusion

The sol-gel chemistry of this compound provides a powerful and versatile route to advanced organic-inorganic hybrid materials. By carefully controlling the synthesis parameters, researchers can tailor the mechanical, structural, and chemical properties of the resulting bridged polysilsesquioxanes to meet the demands of a wide range of applications. For drug development professionals, BTMSE-derived materials offer a promising platform for creating next-generation drug delivery systems with enhanced stability, controlled release profiles, and the potential for targeted delivery. Further research into the functionalization and biocompatibility of these materials will undoubtedly unlock even more possibilities in the fields of medicine and materials science.

References

- 1. Sol–gel process - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. azonano.com [azonano.com]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Crack- and Shrinkage-Free Ethylene-Bridged Polysilsesquioxane Film Prepared by a Hydrosilylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tycorun.com [tycorun.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. nrs.blob.core.windows.net [nrs.blob.core.windows.net]

- 13. Bridged polysilsesquioxanes: A novel class of hybrid organic-inorganic materials (Conference) | OSTI.GOV [osti.gov]

- 14. Review and Future Perspectives of Stimuli-Responsive Bridged Polysilsesquioxanes in Controlled Release Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Physical and Chemical Characteristics of BTSE

Disclaimer: The term "BTSE" is an acronym that can refer to multiple chemical compounds. Based on the context provided for an audience of researchers and drug development professionals, this guide focuses on 1,2-Bis(triethoxysilyl)ethane, a compound used in biomedical applications such as surface modifications for medical implants. It is important to verify that this is the compound of interest for your specific application.

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 1,2-Bis(triethoxysilyl)ethane (BTSE). It includes a summary of its quantitative data, detailed experimental protocols, and visualizations of its chemical structure and experimental workflows.

Physical and Chemical Properties of BTSE

BTSE is an organosilicon compound with the chemical formula C14H34O6Si2.[1] It is a colorless liquid that is soluble in many organic solvents.[2][3] The following table summarizes its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C14H34O6Si2 | [1] |

| Molecular Weight | 354.59 g/mol | |

| Appearance | Colorless liquid | [2] |

| Density | 0.958 g/mL at 25 °C | |

| Boiling Point | 119 °C | |

| Refractive Index | n20/D 1.411 | |

| Solubility | Soluble in alcohol, aromatic and aliphatic hydrocarbons. Hydrolyzes with water. | [3] |

Experimental Protocols

Detailed methodologies for key experiments related to the characterization and application of BTSE are provided below.

a. Protocol for Surface Modification of a Magnesium Alloy with BTSE

This protocol describes the process of creating a protective silane (B1218182) coating on a magnesium alloy, a common application in the development of biodegradable medical stents.

-

Materials:

-

Magnesium alloy (e.g., ZE21B) samples

-

1,2-Bis(triethoxysilyl)ethane (BTSE)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Ultrasonic bath

-

-

Procedure:

-

Pre-treatment: Mechanically polish the magnesium alloy samples and clean them ultrasonically in ethanol and deionized water.

-

Activation: Immerse the cleaned samples in a NaOH solution to activate the surface.

-

BTSE Coating: Immerse the activated samples in a BTSE solution to form a cross-linked silane coating.

-

APTES Functionalization: Treat the BTSE-coated samples with an APTES solution to introduce amino functional groups.[4]

-

Washing and Drying: Rinse the samples with ethanol and deionized water, then dry them in an oven.

-

b. Protocol for Turbidimetric Solubility Assay

This protocol determines the kinetic solubility of a compound like BTSE in an aqueous buffer, which is a critical parameter in drug discovery.[5]

-

Materials:

-

BTSE dissolved in dimethyl sulfoxide (B87167) (DMSO) at a stock concentration (e.g., 10 mM)

-

Phosphate buffered saline (PBS), pH 7.4

-

96-well microplate

-

Plate reader capable of measuring absorbance at 620 nm

-

-

Procedure:

-

Compound Preparation: Prepare a serial dilution of the BTSE stock solution in DMSO.

-

Assay Plate Preparation: Add the diluted BTSE solutions to the wells of the 96-well plate.

-

Solubility Measurement: Add PBS to each well to achieve the final desired concentrations of BTSE and a consistent final DMSO concentration (e.g., 1%).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 2 hours).

-

Data Acquisition: Measure the absorbance of each well at 620 nm using a plate reader. The degree of turbidity is proportional to the amount of precipitated compound.

-

Data Analysis: Determine the solubility range by identifying the highest concentration at which no significant precipitation is observed.[5]

-

Visualizations

a. Chemical Structure of BTSE

The following diagram illustrates the chemical structure of 1,2-Bis(triethoxysilyl)ethane.

Caption: Chemical structure of 1,2-Bis(triethoxysilyl)ethane (BTSE).

b. Experimental Workflow for Surface Modification

This diagram outlines the workflow for modifying a magnesium alloy surface with BTSE and APTES.

Caption: Workflow for the surface modification of a magnesium alloy.[4]

c. Signaling Pathway of Silane Hydrolysis and Condensation

This diagram illustrates the general signaling pathway for the hydrolysis and condensation of silanes like BTSE on a substrate surface.

Caption: General pathway of silane hydrolysis and condensation on a surface.

References

An In-depth Technical Guide to 1,2-Bis(trimethoxysilyl)ethane

CAS Number: 18406-41-2 Synonyms: BTMSE, 1,2-Ethylenebis(trimethoxysilane), 1,1,1,4,4,4-Hexamethoxy-1,4-disilabutane[1][2]

This technical guide provides a comprehensive overview of 1,2-Bis(trimethoxysilyl)ethane (BTMSE), an organosilicon compound with significant applications in materials science, chemical synthesis, and surface modification. It is intended for researchers, scientists, and professionals in drug development and related fields.

Core Properties and Specifications

This compound is a dipodal silane (B1218182) characterized by an ethane (B1197151) bridge connecting two silicon atoms, each bearing three hydrolyzable methoxy (B1213986) groups.[1][3] This structure allows it to act as a robust crosslinking agent and a precursor for organic-inorganic hybrid materials.[4][5] It is typically a colorless to pale yellow liquid.[1][6]

Physical and Chemical Data

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₂₂O₆Si₂ | [1][4][5][7] |

| Molecular Weight | 270.43 g/mol | [1][2][5] |

| Appearance | Colorless to straw liquid | [4][5][6][7] |

| Density | 1.073 g/mL at 25 °C | [7][8] |

| Boiling Point | 103-104 °C at 5 mmHg | [2][7][8] |

| Refractive Index | n20/D 1.409 | [7][8] |

| Flash Point | 109 °C | [2][5] |

| Purity | Typically ≥95% | [5][7] |

| EINECS Number | 242-285-6 | [2][4][9] |

Primary Applications and Functions

BTMSE's bifunctional nature, with six hydrolyzable groups, makes it a versatile reagent in various fields.[3][5]

-

Adhesives and Sealants: It is used as a crosslinking agent and adhesion promoter in sealant and adhesive formulations, particularly for RTV silicone sealants, to enhance bonding to surfaces and improve weather resistance.[4][5][6]

-

Surface Modification & Coatings: BTMSE is employed to formulate primers that protect metals from corrosion, offering a chromate-free alternative.[5] Its ability to form highly crosslinked structures leads to superior barrier properties.[5] The silane can bond organic materials to inorganic substrates, enhancing the mechanical properties and durability of composite materials.[1]

-

Sol-Gel Processes: It is a key precursor in the sol-gel synthesis of mesoporous organosilica materials and organic-inorganic hybrid hollow nanospheres.[10] The ethane bridge imparts flexibility and specific functionalities to the resulting silica (B1680970) network.[10]

-

Chemical Intermediate: BTMSE serves as a fundamental building block in the synthesis of more complex silicone polymers and organometallic structures.[6][11][12]

Reaction Mechanism: Hydrolysis and Condensation

The primary utility of this compound stems from its reactivity in the presence of water. The process involves two key steps: hydrolysis and condensation.

-

Hydrolysis: The methoxy groups (-OCH₃) attached to the silicon atoms react with water to form silanol (B1196071) groups (-OH) and release methanol (B129727) as a byproduct.[1][3]

-

Condensation: The newly formed silanol groups are reactive and can condense with other silanol groups (or remaining methoxy groups) to form stable siloxane bonds (-Si-O-Si-). This process releases water or methanol and builds a crosslinked, three-dimensional network.[1][13]

This sol-gel process is influenced by factors such as pH, water concentration, solvent, and temperature.[13]

References

- 1. CAS 18406-41-2: this compound [cymitquimica.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Bis Dimethylmethoxysilyl Mathane, CAS 18406-41-2 | Changfu Chemical [cfsilicones.com]

- 4. Page loading... [wap.guidechem.com]

- 5. SiSiB® PC6112 1 2 bis trimethoxysilyl ethane, CAS 18406 41 2 [sinosil.com]

- 6. This compound Cas 18406-41-2, Btmse Silane | Co-Formula [cfmats.com]

- 7. This compound 96 18406-41-2 [sigmaaldrich.com]

- 8. This compound | 18406-41-2 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. nbinno.com [nbinno.com]

- 11. chemimpex.com [chemimpex.com]

- 12. gelest.com [gelest.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Weight and Formula of BTSE

This technical guide provides a detailed overview of the molecular weight and chemical formula for compounds commonly referred to by the acronym BTSE. This document is intended for researchers, scientists, and professionals in drug development and material science who require precise chemical information. The guide clarifies the distinct identities of two primary substances known as BTSE, presenting their quantitative data, a general experimental protocol for molecular weight determination, and logical relationship diagrams.

Identifying BTSE: A Tale of Two Compounds

The acronym BTSE is most frequently associated with two distinct organosilane compounds: 1,2-Bis(triethoxysilyl)ethane and Bis[3-(triethoxysilyl)propyl]tetrasulfide . Due to their different chemical structures, their molecular weights and formulas are also different. The following sections provide detailed information for each compound.

Compound 1: 1,2-Bis(triethoxysilyl)ethane

1,2-Bis(triethoxysilyl)ethane is a bifunctional organosilane used in a variety of applications, including as a crosslinking agent and in the formation of sol-gel systems.[1][2] It is known for its ability to form stable siloxane bonds upon hydrolysis and condensation.[1][2]

Quantitative Data

The key molecular and physical properties of 1,2-Bis(triethoxysilyl)ethane are summarized in the table below.

| Property | Value | References |

| Chemical Name | 1,2-Bis(triethoxysilyl)ethane | [1][3][4] |

| Synonyms | Ethylenebis(triethoxysilane) | [5] |

| Acronym | BTSE | [4][6][7] |

| Molecular Formula | C14H34O6Si2 | [1][5] |

| Molecular Weight | 354.59 g/mol | [5] |

| CAS Number | 16068-37-4 | [3][7][8] |

Logical Relationship Diagram

The following diagram illustrates the relationship between the different identifiers for 1,2-Bis(triethoxysilyl)ethane.

Compound 2: Bis[3-(triethoxysilyl)propyl]tetrasulfide

Bis[3-(triethoxysilyl)propyl]tetrasulfide is another organosilane coupling agent, widely used in the rubber industry to improve the performance of silica-filled tires.[9][10] It is also known by the synonym TESPT.[11]

Quantitative Data

The table below summarizes the key molecular and physical properties of Bis[3-(triethoxysilyl)propyl]tetrasulfide.

| Property | Value | References |

| Chemical Name | Bis[3-(triethoxysilyl)propyl]tetrasulfide | [9][11] |

| Synonyms | TESPT, Bis(triethoxysilylpropyl)tetrasulfane | [9][11] |

| Acronym | BTSE | |

| Molecular Formula | C18H42O6S4Si2 | [9][11][12] |

| Molecular Weight | 538.94 g/mol | [9][11] |

| CAS Number | 40372-72-3 | [9][10][13] |

Logical Relationship Diagram

The following diagram illustrates the relationship between the different identifiers for Bis[3-(triethoxysilyl)propyl]tetrasulfide.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The molecular weight of chemical compounds like BTSE is typically determined using mass spectrometry. This analytical technique measures the mass-to-charge ratio of ionized molecules.

Objective

To determine the molecular weight of a BTSE compound with high accuracy and precision.

Materials and Equipment

-

BTSE sample

-

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

-

Solvent for sample dissolution (e.g., methanol, acetonitrile)

-

Syringe and infusion pump or an HPLC system for sample introduction

-

Calibration standard for the mass spectrometer

Methodology

-

Sample Preparation: A dilute solution of the BTSE sample is prepared in an appropriate solvent. The concentration is typically in the range of 1-10 µg/mL.

-

Instrument Calibration: The mass spectrometer is calibrated using a known standard to ensure high mass accuracy.

-

Sample Introduction: The sample solution is introduced into the mass spectrometer's ion source, typically via direct infusion or liquid chromatography.

-

Ionization: The molecules in the sample are ionized. For organosilanes, electrospray ionization (ESI) is a common technique.

-

Mass Analysis: The ionized molecules are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Analysis: The molecular weight is determined from the m/z value of the molecular ion peak in the mass spectrum. For singly charged ions, the molecular weight is equal to the m/z value minus the mass of the ionizing adduct (e.g., a proton).

Experimental Workflow Diagram

The following diagram outlines the general workflow for determining the molecular weight of a BTSE compound using mass spectrometry.

References

- 1. Dynasylan® BTSE [evonik.com]

- 2. products.evonik.com [products.evonik.com]

- 3. file1.lookchem.com [file1.lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,2-ビス(トリエトキシシリル)エタン | 1,2-Bis(triethoxysilyl)ethane | 16068-37-4 | 東京化成工業株式会社 [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. 1, 2-Bis(Triethoxysilyl) Ethane (BTSE) (Cas No. 16068-37-4) | tradekorea [tradekorea.com]

- 8. 1,2-Bis(triethoxysilyl)ethane 96 16068-37-4 [sigmaaldrich.com]

- 9. Bis[3-(triethoxysilyl)propyl]tetrasulfide IOTA Si69 - IOTA CORPORATION LTD. [iotachem.com]

- 10. Bis[3-(triethoxysilyl)propyl]tetrasulfide,Silane Coupling Agent [silanecouplingagent.com]

- 11. BIS[3-(TRIETHOXYSILYL)PROPYL]TETRASULFIDE, tech | [gelest.com]

- 12. chembk.com [chembk.com]

- 13. chinacouplingagents.com [chinacouplingagents.com]

An In-depth Technical Guide to the Safe Handling of 1,2-Bis(trimethoxysilyl)ethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and handling protocols for 1,2-Bis(trimethoxysilyl)ethane (BTME), a versatile organosilane compound utilized in various research and development applications, including the synthesis of organic-inorganic hybrid materials and surface modification of substrates. Due to its reactive nature and potential hazards, a thorough understanding of its properties and strict adherence to safety procedures are imperative.

Chemical and Physical Properties

This compound is a colorless liquid. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 18406-41-2 |

| Molecular Formula | C8H22O6Si2 |

| Molecular Weight | 270.43 g/mol [1][2][3] |

| Appearance | Colorless liquid[4][5] |

| Boiling Point | 103-104 °C at 5 mmHg[1][2][3][6][7][8] |

| Density | 1.073 g/mL at 25 °C[1][2][3] |

| Flash Point | 109 °C (228.2 °F) - closed cup[1][3][7][9] |

| Refractive Index (n20/D) | 1.409[1][2][3] |

| Solubility | Soluble in organic solvents, insoluble in water.[4] Reacts slowly with water.[10] |

| Vapor Pressure | 0.342 mmHg at 25°C[7][8] |

Hazard Identification and GHS Classification

BTME is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Inhalation | 1 or 2 | H330: Fatal if inhaled[1][2][3][4][8][11] |

| Flammable Liquids | 4 | H227: Combustible liquid[12] |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation[12] |

Signal Word: Danger[1][2][3][4]

Hazard Pictograms:

Potential Health Effects:

-

Inhalation: Fatal if inhaled. May cause irritation to the respiratory tract.[8][12]

-

Skin Contact: May cause skin irritation.[12]

-

Eye Contact: Causes serious eye irritation.[12]

-

Ingestion: While specific data for ingestion of BTME is limited, related compounds are toxic if swallowed.[13][14][15][16]

-

Chronic Exposure: Upon contact with water or moisture, BTME can hydrolyze to form methanol (B129727). Chronic exposure to methanol can have effects on the central nervous system.

Toxicology Data

| Test | Species | Route | Value |

| LC50 | Rat | Inhalation | 2.4 ppm[10] |

| LC50 | Rat | Inhalation | 2400 ppb/4H[15] |

| TCLo | Rat | Inhalation | 100 ppb/6H/14D-I[15] |

First Aid Measures

Immediate action is required in case of exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[8][9][11][12] Immediately call a POISON CENTER or doctor/physician.[8][9][11][12] |

| Skin Contact | Wash with plenty of soap and water.[12] Get medical advice/attention if irritation develops or persists.[12] Take off contaminated clothing and wash it before reuse.[8][12] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes.[12] Remove contact lenses, if present and easy to do. Continue rinsing.[12] Consult an eye specialist.[12] |

| Ingestion | Never give anything by mouth to an unconscious person.[12] Get medical advice/attention.[12] |

Firefighting and Accidental Release Measures

| Aspect | Procedure |

| Suitable Extinguishing Media | Water spray, water fog, alcohol-resistant foam, carbon dioxide, dry chemical.[12] |

| Unsuitable Extinguishing Media | None known. |

| Specific Hazards | Combustible liquid.[12] Irritating fumes and organic acid vapors may develop when material is exposed to elevated temperatures or open flame.[12] |

| Firefighting Instructions | Use water spray or fog for cooling exposed containers.[12] Exercise caution when fighting any chemical fire.[12] |

| Protection for Firefighters | Do not enter fire area without proper protective equipment, including respiratory protection.[12] Avoid all eye and skin contact and do not breathe vapor and mist.[12] |

| Personal Precautions | Evacuate unnecessary personnel.[12] Use personal protective equipment as required.[9] |

| Environmental Precautions | Prevent entry to sewers and public waters.[12] |

| Methods for Cleaning Up | Contain any spills with dikes or absorbents to prevent migration and entry into sewers or streams.[12] Clean up any spills as soon as possible, using an absorbent material to collect it. |

Handling and Storage

| Aspect | Procedure |

| Precautions for Safe Handling | Avoid all eye and skin contact and do not breathe vapor and mist.[12] Provide local exhaust or general room ventilation.[12] Ground/bond container and receiving equipment.[12] Take precautionary measures against static discharge.[12] Use only non-sparking tools.[12] |

| Hygiene Measures | Wash contaminated clothing before reuse.[12] Wash hands and other exposed areas with mild soap and water before eating, drinking or smoking and when leaving work.[12] |

| Storage Conditions | Keep container tightly closed.[12] Store in a well-ventilated place.[12] Store away from heat.[12] |

| Incompatible Materials | Oxidizing agents.[12] |

Exposure Controls and Personal Protection

| Control | Recommendation |

| Engineering Controls | Provide local exhaust or general room ventilation.[12] Emergency eye wash fountains and safety showers should be available in the immediate vicinity of any potential exposure. |

| Eye/Face Protection | Chemical goggles. Contact lenses should not be worn. |

| Hand Protection | Neoprene or nitrile rubber gloves. |

| Skin and Body Protection | Wear suitable protective clothing. |

| Respiratory Protection | In case of inadequate ventilation wear respiratory protection.[4][8][11][12] A NIOSH-certified organic vapor (black cartridge) respirator is recommended where exposure through inhalation may occur. |

Experimental Protocols

The following are generalized protocols for handling and using this compound in a laboratory setting, derived from procedures for handling reactive alkoxysilanes and experimental sections of research articles. Users must adapt these protocols to their specific experimental conditions and perform a thorough risk assessment before commencing any work.

General Handling in a Fume Hood

Caption: General workflow for handling this compound in a laboratory fume hood.

Protocol for Hydrolysis of BTME for Surface Modification or Sol-Gel Synthesis

This protocol outlines the hydrolysis of BTME to form reactive silanol (B1196071) groups, a common step in surface modification and the synthesis of organosilica materials.

-

Preparation of the Hydrolysis Solution:

-

In a fume hood, prepare a solution of ethanol (B145695) and water. The ratio of ethanol to water will depend on the desired rate of hydrolysis and the solubility of other components.[14]

-

Adjust the pH of the solution to approximately 4 using a suitable acid (e.g., nitric acid). Acidic conditions catalyze the hydrolysis reaction.[1][14]

-

-

Addition of BTME:

-

While stirring the acidic ethanol-water solution, add the desired amount of this compound dropwise.

-

-

Hydrolysis Reaction:

-

Allow the mixture to stir at room temperature. The hydrolysis time can vary from 30 minutes to several hours, depending on the specific application and desired degree of hydrolysis.[14]

-

-

Application (for surface modification):

-

The substrate to be modified (e.g., silicon wafer, glass slide) should be cleaned and activated to ensure the presence of surface hydroxyl groups. This can be achieved through methods such as oxygen plasma treatment or immersion in a piranha solution (handle with extreme care).[2]

-

Immerse the cleaned substrate in the BTME hydrolysis solution.

-

The reaction time for surface coating can range from a few minutes to several hours.

-

After coating, the substrate should be rinsed with ethanol and deionized water to remove any unreacted silane.

-

Cure the coated substrate by heating in an oven (e.g., 80-120°C) to promote the formation of stable siloxane bonds.[8][13]

-

-

Application (for sol-gel synthesis):

Mechanism of Toxicity: Hydrolysis and Methanol Formation

The primary toxicological concern with this compound, particularly in the presence of moisture, is its hydrolysis to produce methanol. Methanol itself is not the primary toxic agent; rather, its metabolites, formaldehyde (B43269) and formic acid, are responsible for its toxic effects.[9][13]

Hydrolysis of this compound

Caption: Hydrolysis of this compound to form a silanol intermediate and methanol.

Methanol Toxicity Signaling Pathway

Once formed, methanol is metabolized in the liver, leading to the production of toxic compounds that can cause metabolic acidosis, optic nerve damage, and central nervous system depression.[9][13]

Caption: Simplified signaling pathway of methanol toxicity.

Disposal Considerations

All waste containing this compound or its hydrolysis products should be treated as hazardous waste.

-

Waste Disposal: Dispose of contents/container to a licensed waste disposal facility.[12]

-

Contaminated Packaging: Empty containers should be disposed of as unused product.

Disclaimer: This document is intended as a guide and is not a substitute for a thorough risk assessment and compliance with all applicable safety regulations. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scilit.com [scilit.com]

- 5. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]

- 6. benchchem.com [benchchem.com]

- 7. scilit.com [scilit.com]

- 8. benchchem.com [benchchem.com]

- 9. Research Portal [research.usc.edu.au]

- 10. gelest.com [gelest.com]

- 11. Pre-treatments applied to oxidized aluminum surfaces to modify the interfacial bonding with bis-1,2-(triethoxysilyl)ethane (BTSE) - Part I. High-purity Al with native oxide | UBC Chemistry [chem.ubc.ca]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chemicals.co.uk [chemicals.co.uk]

- 17. researchgate.net [researchgate.net]

Spectroscopic Analysis of Bis[3-(triethoxysilyl)propyl]tetrasulfide (BTSE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis[3-(triethoxysilyl)propyl]tetrasulfide (BTSE), also known as TESPT, is a bifunctional organosilane coupling agent widely utilized in the rubber and materials science industries. Its unique structure, featuring two triethoxysilyl groups and a tetrasulfide bridge, allows it to chemically bond inorganic fillers like silica (B1680970) to organic polymer matrices, significantly enhancing the mechanical properties of the resulting composites. This technical guide provides an in-depth overview of the spectroscopic analysis of BTSE, focusing on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. While comprehensive, publicly available quantitative spectral data for pure BTSE is limited, this guide compiles the available information on its synthesis, spectroscopic characteristics, and general analytical protocols.

Synthesis of BTSE

The primary synthesis of BTSE involves the reaction of 3-(triethoxysilyl)propyl chloride with sodium tetrasulfide.[1] A reported experimental protocol outlines the following optimized conditions for this synthesis:

Reaction: Na₂S₄ + 2 ClC₃H₆Si(OEt)₃ → S₄[C₃H₆Si(OEt)₃]₂ + 2 NaCl[1]

Optimized Process Conditions:

-

Reactant Molar Ratio: The mass ratio of γ-chloropropyl-triethoxysilane (CPOS) to sodium, sodium sulfide, and sulfur is recommended as 72 : (2.5-3) : 15 : (15-18).

-

Temperature: 75°C

-

Reaction Time: 4 hours under reflux.

This process reportedly yields a product with a total sulfur content of 22.3% and a conversion rate of approximately 96%.

Caption: Workflow for the synthesis of BTSE.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol (General for Silane Coupling Agents):

-

Sample Preparation: For liquid samples like BTSE, analysis can be performed in neat form using an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or ZnSe). Alternatively, a thin film can be cast on a suitable IR-transparent substrate (e.g., KBr). For solid-phase studies, a self-supporting disc of the material (e.g., silica treated with BTSE) can be prepared by pressing the powdered sample.

-

Instrumentation: A standard FTIR spectrometer is used.

-

Data Acquisition: Spectra are typically collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A number of scans (e.g., 16-64) are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or substrate is recorded and subtracted from the sample spectrum.

Data Presentation:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 2978 | Asymmetric C-H stretching (νas) of CH₃ groups | |

| 2933 | Asymmetric C-H stretching (νas) of CH₂ groups | |

| ~1100 | Si-O-C stretching | |

| ~1085 | Asymmetric O-Si-O stretching (in reacted state) | [2] |

| 954, 798 | Symmetric O-Si-O stretching (in reacted state) | [2] |

Note: The Si-O-C and O-Si-O stretching frequencies are characteristic of the triethoxysilyl group and its reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei. For BTSE, ¹H, ¹³C, and ²⁹Si NMR are the most relevant techniques. While commercial suppliers indicate that BTSE is characterized by NMR (≥90% purity), specific public domain spectral data with peak assignments are scarce. One study mentions the use of ¹H NMR to confirm the hydrolysis of the ethoxy groups, but does not provide the chemical shifts for the parent compound.[3]

Experimental Protocol (General for Organosilicon Compounds):

-

Sample Preparation: A small amount of the BTSE sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300-600 MHz for ¹H) is used.

-

Data Acquisition:

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum.

-

¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum and improve sensitivity. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

²⁹Si NMR: Due to the low natural abundance and negative gyromagnetic ratio of the ²⁹Si isotope, specialized techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT are often employed to enhance the signal.

-

Expected ¹H and ¹³C NMR Resonances (Based on Structure):

| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Si-O-CH₂ -CH₃ | ~3.8 (quartet) | ~58 |

| Si-O-CH₂-CH₃ | ~1.2 (triplet) | ~18 |

| Si-CH₂ -CH₂-CH₂-S | ~0.7-0.9 (triplet) | ~10-15 |

| Si-CH₂-CH₂ -CH₂-S | ~1.7-1.9 (multiplet) | ~20-25 |

| Si-CH₂-CH₂-CH₂ -S | ~2.8-3.0 (triplet) | ~35-40 |

Note: These are estimated chemical shift ranges and the actual values may vary depending on the solvent and other experimental conditions. The sulfur atoms will have a deshielding effect on the adjacent methylene (B1212753) groups.

Caption: General workflow for the spectroscopic analysis of BTSE.

Signaling Pathways

Searches for the involvement of BTSE in biological signaling pathways have not yielded any significant results. The primary application and research focus for this compound are in the field of materials science as a coupling agent, particularly in the rubber industry for the manufacturing of tires.[4][5] Its function is to improve the interaction between inorganic fillers and the polymer matrix, which is a physicochemical role rather than a biological one. Therefore, a discussion of signaling pathways is not applicable to the current understanding and use of BTSE.

Conclusion